molecular formula C11H14N2 B12702368 6-(2-Aminopropyl)indole, (R)- CAS No. 1336260-41-3

6-(2-Aminopropyl)indole, (R)-

Cat. No.: B12702368
CAS No.: 1336260-41-3
M. Wt: 174.24 g/mol
InChI Key: QCFIFKAOUKPFPU-MRVPVSSYSA-N
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Description

6-(2-Aminopropyl)indole, ®-, also known as 6-API, is an indole derivative that has garnered attention in various fields of scientific research. This compound is structurally characterized by an indole ring substituted with a 2-aminopropyl group at the 6-position. It was first identified in the designer drug market by a laboratory in the Czech Republic in July 2016 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminopropyl)indole typically involves the reaction of indole with 2-bromo-1-phenylpropane under basic conditions to form the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production methods for 6-(2-Aminopropyl)indole are not well-documented in the literature. it is likely that large-scale synthesis would follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminopropyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted indoles .

Scientific Research Applications

6-(2-Aminopropyl)indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminopropyl)indole involves its interaction with monoamine transporters in the brain. It acts as a substrate for dopamine, norepinephrine, and serotonin transporters, leading to the release of these neurotransmitters. This action is similar to that of other psychoactive substances, although the exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminopropyl)indole is unique in its specific substitution pattern on the indole ring, which influences its pharmacological properties and interactions with monoamine transporters. This distinct structure results in different biological activities compared to its isomers and analogs .

Properties

CAS No.

1336260-41-3

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

(2R)-1-(1H-indol-6-yl)propan-2-amine

InChI

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3/t8-/m1/s1

InChI Key

QCFIFKAOUKPFPU-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)C=CN2)N

Canonical SMILES

CC(CC1=CC2=C(C=C1)C=CN2)N

Origin of Product

United States

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